

1,4-Bis(chlorodifluoromethyl)benzene CAS number

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Compound of Interest

Compound Name: 1,4-Bis(chlorodifluoromethyl)benzene

Cat. No.: B1330883

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An In-Depth Technical Guide to 1,4-Bis(chlorodifluoromethyl)benzene

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged with fluorinated organic compounds. It provides an in-depth exploration of **1,4-Bis(chlorodifluoromethyl)benzene** (CAS No. 2629-68-7), moving beyond a simple data sheet to offer insights into its synthesis, properties, applications, and handling. The structure herein is designed to logically present the scientific narrative of this compound, emphasizing the causality behind its chemical characteristics and utility.

Core Compound Identification and Profile

1,4-Bis(chlorodifluoromethyl)benzene is an aromatic organic compound distinguished by a central benzene ring substituted at the para (1 and 4) positions with chlorodifluoromethyl (-CF₂Cl) groups.^[1] This substitution pattern imparts unique chemical and physical properties that make it a valuable intermediate in the synthesis of specialized chemicals, particularly within the pharmaceutical and agrochemical sectors.^[2]

The CAS Registry Number for this compound is 2629-68-7.^{[1][2][3][4]}

Physicochemical Properties

A summary of the key physical and chemical properties is presented below. This data is essential for planning experimental work, including reaction setup, solvent selection, and

purification strategies.

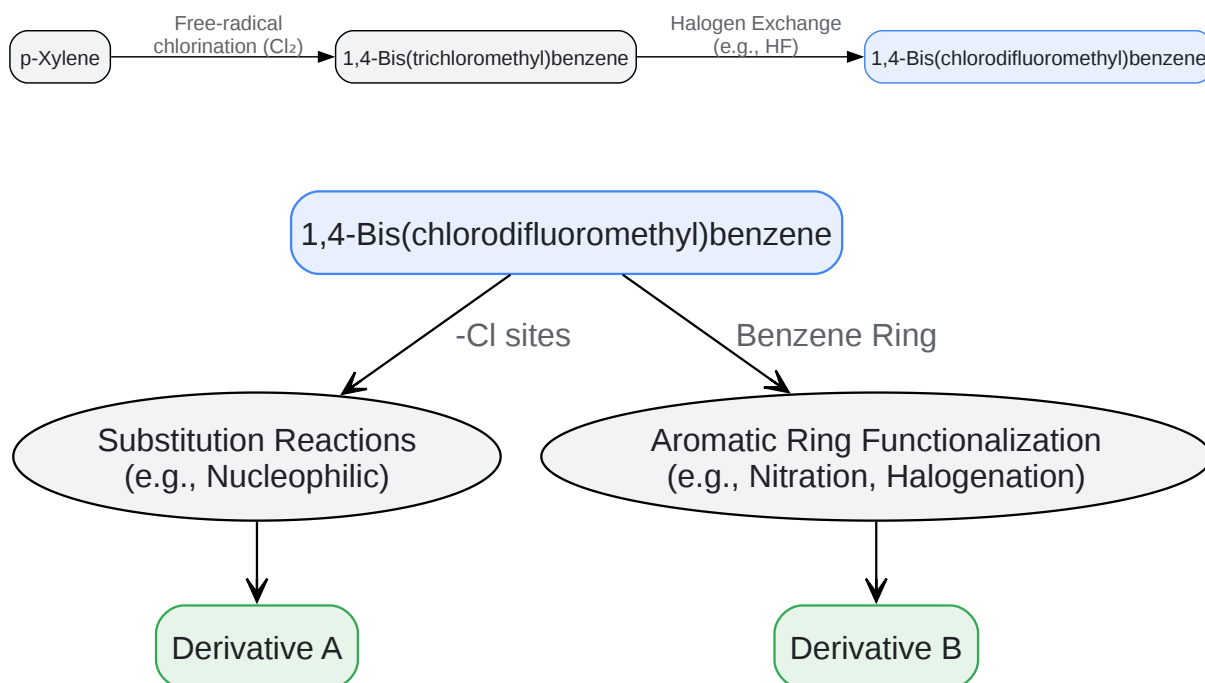
Property	Value	Source(s)
CAS Number	2629-68-7	[1][2][3][4][5]
Molecular Formula	C ₈ H ₄ Cl ₂ F ₄	[2][3][4][5]
Molecular Weight	247.02 g/mol	[2][3][5]
Appearance	Colorless to pale yellow liquid or solid	[1][2][4]
Melting Point	11-12 °C	[4][6]
Boiling Point	181.85 °C to 205.85 °C (at 1 atm)	[6]
Density	~1.46 g/cm ³	[4]
Flash Point	150 °C	[4]
Solubility	Sparingly soluble in water	[2]
IUPAC Name	1,4-bis[chloro(difluoro)methyl]benzene	[4][5]
InChI Key	ZFNDPTMROCQNRJ-UHFFFAOYSA-N	[2][4][5]
Canonical SMILES	FC(F)(Cl)C1=CC=C(C=C1)C(F)(F)Cl	[1][2][4]

Synthesis Pathway and Mechanistic Considerations

The industrial synthesis of **1,4-Bis(chlorodifluoromethyl)benzene** is not extensively detailed in readily available literature, but its structure strongly suggests a logical pathway originating from a common bulk chemical, p-xylene. This multi-step synthesis is predicated on well-established principles of radical halogenation followed by a halogen exchange (HALEX) reaction.

Overall Synthesis Workflow

The transformation from p-xylene involves two primary stages: exhaustive chlorination of the methyl groups, followed by partial fluorination.



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